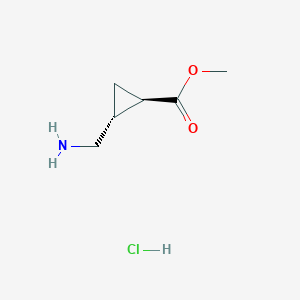
LY CH, Ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucifer Yellow CH, Ammonium Salt is a water-soluble dye with excitation/emission peaks of 428/536 nm. It is widely used in biological research for studying neuronal morphology, as it can be covalently linked to surrounding biomolecules during aldehyde fixation . The ammonium salt form of Lucifer Yellow CH is preferred in applications where lithium ions might interfere with biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lucifer Yellow CH, Ammonium Salt involves the synthesis of the parent compound Lucifer Yellow CH, followed by its conversion to the ammonium salt form. The synthesis typically involves the reaction of Lucifer Yellow CH with ammonium hydroxide under controlled conditions to form the ammonium salt. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of Lucifer Yellow CH, Ammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Lucifer Yellow CH, Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.
Substitution: The dye can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered fluorescence properties, while substitution reactions can introduce new functional groups into the dye molecule .
Scientific Research Applications
Lucifer Yellow CH, Ammonium Salt is extensively used in various scientific research applications, including:
Neuronal Morphology: It is a favorite tool for studying the branching and connectivity of neurons due to its ability to be covalently linked to biomolecules during aldehyde fixation.
Cell Tracing: The dye is used as a polar tracer to study cell morphology and fluid flow in biological systems.
Gap Junction Studies: It helps in identifying and studying gap junctions between cells.
Selective Cell Ablation: The dye can be used for selective cell ablation in fixed tissues.
Mechanism of Action
The mechanism of action of Lucifer Yellow CH, Ammonium Salt involves its ability to covalently bind to surrounding biomolecules during aldehyde fixation. This covalent linkage allows the dye to remain in place during subsequent processing steps, making it an excellent tool for studying fixed tissues. The dye’s fluorescence properties enable researchers to visualize and analyze cellular structures and connections .
Comparison with Similar Compounds
Lucifer Yellow CH, Ammonium Salt is compared with other similar compounds such as:
Lucifer Yellow CH, Lithium Salt: Preferred for microinjection due to higher solubility.
Lucifer Yellow CH, Potassium Salt: Used in applications where lithium ions might interfere.
Uniqueness
The ammonium salt form of Lucifer Yellow CH is unique in its application where lithium ions might interfere with biological functions. Its solubility and ability to covalently bind to biomolecules make it a valuable tool in biological research .
List of Similar Compounds
- Lucifer Yellow CH, Lithium Salt
- Lucifer Yellow CH, Potassium Salt
- Alexa Fluor Hydrazides and Hydroxylamines
Properties
CAS No. |
188904-20-3 |
|---|---|
Molecular Formula |
C13H17N7O9S2 |
Molecular Weight |
479.45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)


